N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolo ring fused with a benzothiazole moiety, a diethylaminoethyl group, and a naphthyl acetamide group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride involves multiple steps:
Formation of the dioxolo-benzothiazole core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the diethylaminoethyl group: This is achieved through nucleophilic substitution reactions, often using diethylamine and suitable alkylating agents.
Incorporation of the naphthyl acetamide group: This step involves amide bond formation, usually through condensation reactions with naphthyl acetic acid derivatives.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride form, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Naphthalene derivatives: Compounds with similar naphthyl groups.
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is unique due to its complex structure, combining multiple functional groups and aromatic systems
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S.ClH/c1-3-28(4-2)12-13-29(25(30)14-19-10-7-9-18-8-5-6-11-20(18)19)26-27-21-15-22-23(32-17-31-22)16-24(21)33-26;/h5-11,15-16H,3-4,12-14,17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMHFWOKMOZIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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